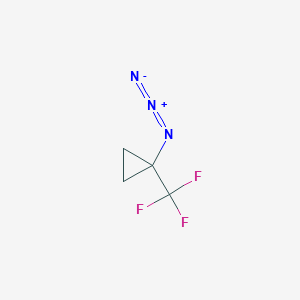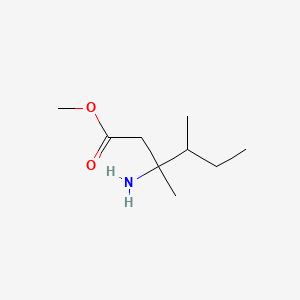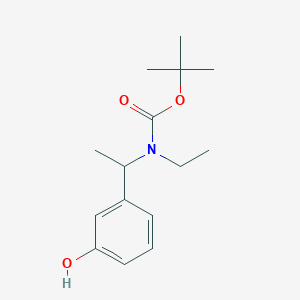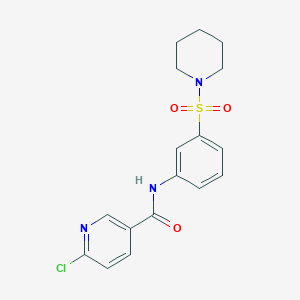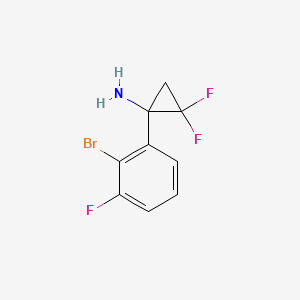![molecular formula C23H26N2O5 B15313890 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine CAS No. 255865-67-9](/img/structure/B15313890.png)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:
Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with N-methylpentanamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid is widely used in:
Chemistry: As a reagent in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a building block in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The compound’s molecular targets include amino acids and peptides, where it facilitates the formation of peptide bonds through nucleophilic substitution.
類似化合物との比較
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid is unique due to its specific structure, which includes a methylpentanamido group. This structural feature provides distinct reactivity and stability, making it particularly useful in specific peptide synthesis applications compared to its analogs.
特性
CAS番号 |
255865-67-9 |
|---|---|
分子式 |
C23H26N2O5 |
分子量 |
410.5 g/mol |
IUPAC名 |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-methylamino]acetic acid |
InChI |
InChI=1S/C23H26N2O5/c1-3-8-20(22(28)25(2)13-21(26)27)24-23(29)30-14-19-17-11-6-4-9-15(17)16-10-5-7-12-18(16)19/h4-7,9-12,19-20H,3,8,13-14H2,1-2H3,(H,24,29)(H,26,27)/t20-/m0/s1 |
InChIキー |
ZGWGTBHHBKYNGA-FQEVSTJZSA-N |
異性体SMILES |
CCC[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCCC(C(=O)N(C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
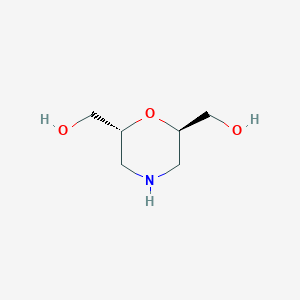
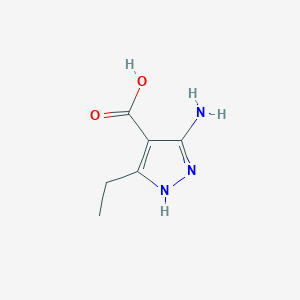
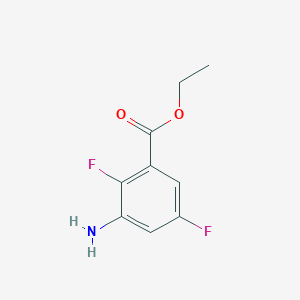

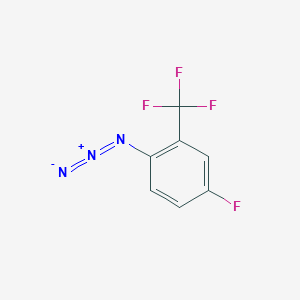
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
